molecular formula C17H19N5O3 B11180663 1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide

1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide

Cat. No.: B11180663
M. Wt: 341.4 g/mol
InChI Key: QICAXKSAKFONJH-UHFFFAOYSA-N
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Description

1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide is a complex heterocyclic compound It belongs to the class of pyrimidoisoquinolines, which are known for their diverse biological activities

Preparation Methods

The synthesis of 1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are confirmed based on their spectral data and elemental analyses.

Chemical Reactions Analysis

1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of the similar compounds listed above.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

1-(1,7-dioxo-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H19N5O3/c18-14(24)9-4-6-22(7-5-9)17-20-15-13(16(25)21-17)10-2-1-3-12(23)11(10)8-19-15/h8-9H,1-7H2,(H2,18,24)(H,19,20,21,25)

InChI Key

QICAXKSAKFONJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCC(CC4)C(=O)N

Origin of Product

United States

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